(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone
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Overview
Description
- It belongs to the class of heterocyclic compounds and contains a thieno[2,3-b]pyridine core.
- The compound’s structure consists of a thieno[2,3-b]pyridine ring fused with a phenyl group and an amino group.
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone: is a chemical compound with the molecular formula C₁₆H₁₂Cl₂N₂OS and a molecular weight of 351.257 g/mol .
Preparation Methods
Synthetic Routes: Although detailed synthetic routes are scarce, one approach involves the condensation of appropriate precursors under specific conditions.
Industrial Production: Information on large-scale industrial production methods is limited due to its rarity and specialized nature .
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example
Major Products: The products formed during these reactions would vary based on the specific reaction conditions .
Scientific Research Applications
Biology: Investigations may focus on its interactions with biological macromolecules.
Medicine: Although not widely studied, it could have therapeutic potential.
Industry: Its use in industry remains limited due to its specialized nature .
Mechanism of Action
- Detailed information on the mechanism of action is lacking. it likely interacts with specific cellular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The compound’s specific structure and functional groups distinguish it from related analogs .
Remember that this compound is rare, and further research is needed to fully explore its properties and applications
Properties
CAS No. |
52505-58-5 |
---|---|
Molecular Formula |
C16H14N2OS |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C16H14N2OS/c1-9-8-10(2)18-16-12(9)13(17)15(20-16)14(19)11-6-4-3-5-7-11/h3-8H,17H2,1-2H3 |
InChI Key |
JKFYVJIMIFVKOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC=CC=C3)N)C |
solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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